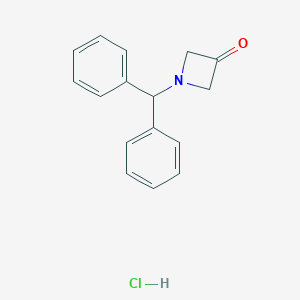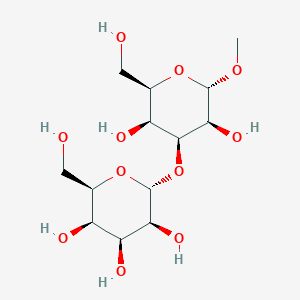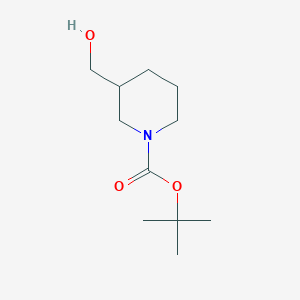
Tert-Butyl-3-(Hydroxymethyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
Diese Verbindung kann als Ausgangsmaterial bei der Synthese von biologisch aktiven Verbindungen verwendet werden. So kann sie beispielsweise zur Synthese von Indiacen A und B verwendet werden, die natürliche Prenylindolderivate sind . Diese Derivate wurden als Anti-Krebsmittel, Entzündungshemmer, Antinozizeptiva, Antipsychotika, Analgetika, Zytostatika und 5-Lipoxygenase-Inhibitoren gefunden .
Verwendung bei der PROTAC-Entwicklung
Tert-Butyl-4-(4-(Hydroxymethyl)phenyl)piperidin-1-carboxylat, eine ähnliche Verbindung, wurde als semiflexibler Linker bei der Entwicklung von PROTAC (Proteolysis Targeting Chimera) zur gezielten Proteindegradation verwendet . Es ist plausibel, dass Tert-Butyl-3-(Hydroxymethyl)piperidin-1-carboxylat ähnliche Anwendungen haben könnte.
Rolle bei der Energieproduktion
Diese Verbindung kann eine Rolle bei der Energieproduktion spielen. Sie ist an der Erzeugung der protonenmotorischen Kraft beteiligt, die zur Produktion von ATP und zur Durchführung einer Vielzahl anderer Funktionen verwendet wird .
Forschung an Mycobacterium tuberculosis
Die Verbindung ist für das Langzeitüberleben von Mycobacterium tuberculosis (Mtb), dem Erreger der Tuberkulose (TB), unter den hypoxischen Bedingungen unerlässlich, die in infizierten Granulomen vorliegen .
Chemische Synthese
this compound kann in chemischen Syntheseprozessen verwendet werden. So kann es beispielsweise bei der Synthese von Tert-Butyl-4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat verwendet werden .
Wirkmechanismus
While the specific mechanism of action for Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is not mentioned in the search results, similar compounds have been used as reagents in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors .
Safety and Hazards
Zukünftige Richtungen
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can be used as a key intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors . This suggests potential applications in the development of new therapeutic agents.
Biochemische Analyse
Biochemical Properties
Molecular Mechanism
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377169 | |
| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-71-1 | |
| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
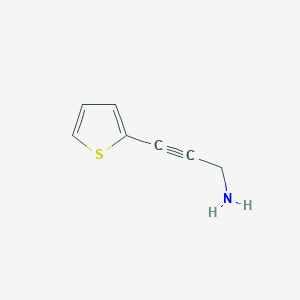
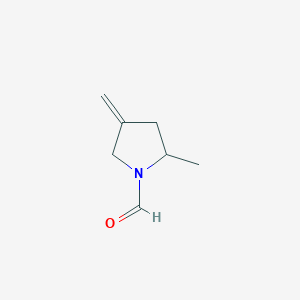



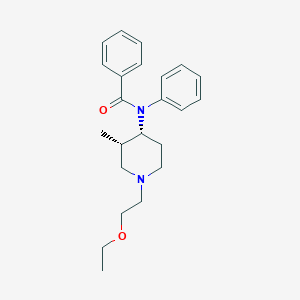
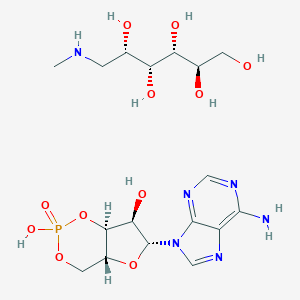
![16-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19lambda5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone](/img/structure/B39301.png)
![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
